molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B182574
CAS RN: 72730-39-3
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
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Description

“2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” specifically involves the reaction of Potassium ethylxanthate and Methyl 3-amino-4-hydroxybenzoate .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The specific molecular structure of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” can be found in various chemical databases .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, using a variety of catalysts . The specific chemical reactions involving “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” would depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” include a melting point of 227-228℃ (ethanol), a boiling point of 330.6±44.0 °C (Predicted), a density of 1.46±0.1 g/cm3 (20 ºC 760 Torr), and a pKa of 10.49±0.20 (Predicted) .

Scientific Research Applications

Antimicrobial Applications

Research has illustrated the effectiveness of derivatives synthesized from 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester in antimicrobial applications. For instance, a study conducted by Vodela et al. (2013) focused on the synthesis of novel benzoxazole-based oxadiazoles, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013). Additionally, Mohammed and Dahham (2018) described the synthesis of formazan dyes derived from 2-mercapto benzoxazole, which showed promising antibacterial properties (Mohammed & Dahham, 2018).

Antifungal and Antitumor Activities

The modification and synthesis of derivatives from 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester have also been explored for antifungal and antitumor applications. Notably, Kaldrikyan et al. (2011) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles, demonstrating antitumor activity, showcasing the compound's utility in cancer research (Kaldrikyan et al., 2011).

Material Science Applications

In the realm of materials science, the compound has contributed to the synthesis of novel polymers with enhanced properties. Toiserkani (2013) detailed the preparation of poly(imide-ester)s and poly(etherimide-ester)s containing benzoxazole or benzothiazole groups, which exhibited excellent thermal stability and solubility in common organic solvents, indicating their potential in advanced material applications (Toiserkani, 2013).

Future Directions

The future directions for “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” and other benzoxazole derivatives could involve further exploration of their synthetic strategies and potential applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGRFGKJKXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415473
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

CAS RN

72730-39-3
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with a mechanical stirrer, reflux condenser and drying tube were placed 2-amino-4-methoxycarbonylphenol (8,3 g, 0.05 mole), O-ethylxanthic acid potassium salt (8.8 g, 0.055 mole) and pyridine (125 mL). The mixture was stirred and heated at reflux for 2 hours and cooled to room temperature. The mixture was poured into ice and concentrated HCl (50 mL). The product was collected as a solid and washed thoroughly with water. The material was air dried to give 9.9 g (95%) of the 5-methoxycarbonylbenzoxazol-2-thione as a white powder, m.p. 218°-221° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-amino-4-hydroxybenzoate (5.09 g, 30.4 mmol) and potassium O-ethyl carbonodithioate (6.35 g, 39.6 mmol) were combined in pyridine (50 mL) and heated to reflux for two hours. The reaction mixture was cooled to ambient temperature. The mixture was filtered, washed with a 1 N aqueous hydrochloric acid solution, and dried on a vacuum filter overnight to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.88 (s, 3 H) 7.63 (d, J=8.48 Hz, 1 H) 7.69 (d, J=1.70 Hz, 1 H) 7.89 (dd, J=8.82, 1.70 Hz, 1 H); MS (ESI−) m/z 207.87 (M−H)−.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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